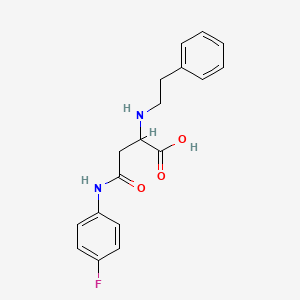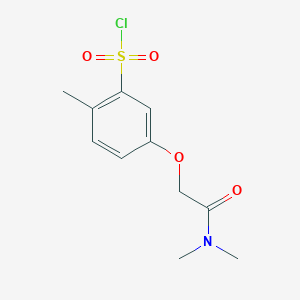![molecular formula C16H14FNO4 B12119995 3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, also known by its IUPAC name 1,3,4-oxadiazole-2(3H)-thione, 3-[[2-fluorophenyl)amino]methyl]-5-(2-methoxyphenyl) , has the following properties:
Chemical Formula: C₁₆H₁₄FN₃O₂S
Molecular Weight: 331.36 g/mol
CAS Number: 331670-22-5
Vorbereitungsmethoden
Synthetic Routes:
The synthetic routes for this compound involve the reaction of appropriate starting materials. One common method is the condensation of a 2-aminobenzofuran derivative with a fluorophenylamine, followed by subsequent methylation and oxidation steps.
Reaction Conditions:
Condensation: The reaction typically occurs in a suitable solvent (e.g., dichloromethane or dimethylformamide) with a base (such as potassium carbonate) at an elevated temperature.
Methylation: Methylation can be achieved using methyl iodide or dimethyl sulfate.
Oxidation: Oxidation of the thiol group to the thione can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production:
Industrial-scale production methods may involve modifications of the above steps to optimize yield, cost, and safety.
Analyse Chemischer Reaktionen
3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various reactions:
Oxidation: It may be oxidized to form its corresponding sulfone or sulfoxide derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Reduction: Reduction of the thione group can yield the corresponding thiol.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for other compounds.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
, which shares some structural features.
Eigenschaften
Molekularformel |
C16H14FNO4 |
|---|---|
Molekulargewicht |
303.28 g/mol |
IUPAC-Name |
3-(2-fluoroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H14FNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3 |
InChI-Schlüssel |
NXQWDQWOBMZWFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12119915.png)



![N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide](/img/structure/B12119943.png)


![tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate](/img/structure/B12119960.png)
![6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119963.png)
![6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B12119966.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12119969.png)



